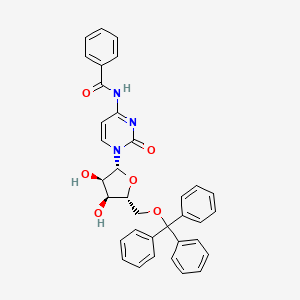

N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine

Description

Contextualization of Protected Cytidine (B196190) Derivatives in Nucleic Acid Synthesis Research

The chemical synthesis of DNA and RNA, particularly through the widely adopted phosphoramidite (B1245037) method, necessitates the use of protected nucleosides. ontosight.ai Unprotected nucleosides possess multiple reactive sites—the hydroxyl groups on the sugar moiety and the exocyclic amino groups on the nucleobases—that can lead to unwanted side reactions during the sequential addition of nucleotide units. Protected cytidine derivatives, such as N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine, are therefore essential to direct the formation of the correct phosphodiester linkages and prevent modification of the nucleobase. ontosight.ai Research in this area focuses on developing protecting groups that are stable during the synthesis cycles but can be removed efficiently and selectively under mild conditions once the desired oligonucleotide sequence is assembled. researchgate.net

Role of this compound as a Key Synthetic Building Block

This compound serves as a crucial building block in the synthesis of oligoribonucleotides. scbt.com With its 5'-hydroxyl and exocyclic amine protected, the 2'- and 3'-hydroxyl groups of the ribose are available for further modification, typically the introduction of a phosphoramidite moiety at the 3'-position. This resulting phosphoramidite is the reactive species that is added to the growing oligonucleotide chain. The presence of the protecting groups ensures that the coupling reaction occurs specifically at the 5'-hydroxyl of the preceding nucleotide, forming the desired 3'-5' phosphodiester bond. The stability and selective removal of the benzoyl and triphenylmethyl groups have made this and similar protected nucleosides indispensable in both academic research and the commercial production of synthetic RNA for various applications, including therapeutics and diagnostics. ontosight.ai

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 81246-76-6 |

| Molecular Formula | C37H35N3O8 |

| Molecular Weight | 649.69 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMSO and methanol (B129727). |

Protecting Groups in this compound

| Protecting Group | Position | Purpose | Cleavage Condition |

|---|---|---|---|

| N-Benzoyl | Exocyclic amine of Cytosine | Prevents reaction with phosphoramidites | Basic conditions (e.g., aqueous ammonia) |

| 5'-O-Triphenylmethyl (Trityl) | 5'-Hydroxyl of Ribose | Prevents unwanted reactions at the 5'-position and aids in purification | Mild acidic conditions |

Structure

3D Structure

Properties

Molecular Formula |

C35H31N3O6 |

|---|---|

Molecular Weight |

589.6 g/mol |

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C35H31N3O6/c39-30-28(44-33(31(30)40)38-22-21-29(37-34(38)42)36-32(41)24-13-5-1-6-14-24)23-43-35(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28,30-31,33,39-40H,23H2,(H,36,37,41,42)/t28-,30-,31-,33-/m1/s1 |

InChI Key |

VPHGCMRVEOZXRC-CSEBVFCESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoyl 5 O Triphenylmethyl Cytidine and Its Derivatives

Classical and Contemporary Synthetic Routes to N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine

The preparation of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The key steps involve the regioselective protection of the 5'-hydroxyl group and the N4-amino group of cytidine (B196190).

Regioselective Functionalization Approaches for Ribose and Nucleobase

The regioselective functionalization of cytidine is a critical aspect of synthesizing the target compound. The primary 5'-hydroxyl group is significantly more reactive than the secondary 2'- and 3'-hydroxyl groups of the ribose moiety due to less steric hindrance. This inherent reactivity difference is exploited for the selective introduction of the trityl group.

5'-O-Tritylation: The protection of the 5'-hydroxyl group is typically achieved by reacting cytidine with triphenylmethyl chloride (TrCl) or its more acid-labile derivatives like 4,4'-dimethoxytrityl chloride (DMT-Cl), in the presence of a base such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA). The reaction is generally carried out in an anhydrous organic solvent. The use of silver nitrate (B79036) has also been reported to catalyze the selective tritylation of primary hydroxyl groups in ribonucleosides. ut.ac.ir The trityl group is favored for its bulkiness, which not only provides excellent protection but also facilitates purification by chromatography. Moreover, its acid lability allows for easy removal during the subsequent steps of oligonucleotide synthesis.

N4-Benzoylation: The exocyclic amino group of the cytosine base must be protected to prevent side reactions during phosphitylation and oligonucleotide synthesis. The benzoyl group is a commonly used protecting group for this purpose. The direct benzoylation of cytidine can lead to a mixture of products due to the reactivity of the hydroxyl groups. Therefore, a common strategy involves the transient protection of the hydroxyl groups, followed by benzoylation of the amino group, and subsequent deprotection of the hydroxyls. atdbio.com One effective method is the "one-pot" synthesis where the hydroxyl groups are transiently protected with a silylating agent, like trimethylsilyl (B98337) chloride (TMSCl), followed by the addition of benzoyl chloride. The silyl (B83357) groups are then removed during aqueous workup, yielding the N4-benzoylated product. atdbio.com

| Step | Reagent | Purpose | Typical Conditions |

| 5'-O-Tritylation | Triphenylmethyl chloride (TrCl) | Protection of the 5'-hydroxyl group | Pyridine, room temperature |

| N4-Benzoylation | Benzoyl chloride | Protection of the N4-amino group | Transient silylation with TMSCl, followed by benzoylation |

Chemoenzymatic Synthesis Protocols for Nucleoside Precursors

Chemoenzymatic approaches offer a powerful alternative to purely chemical methods for the synthesis of modified nucleosides, often providing high regioselectivity and stereoselectivity under mild reaction conditions. While direct chemoenzymatic synthesis of this compound is not commonly reported, enzymatic reactions can be employed in the preparation of key precursors.

For instance, lipases and esterases can be used for the regioselective acylation and deacylation of nucleosides. oup.comnih.gov A peracetylated cytidine derivative can be selectively deacetylated at specific positions using enzymes like Aspergillus niger lipase (B570770) or Burkholderia cepacia esterase to yield precursors with free hydroxyl or amino groups ready for subsequent chemical modification. oup.comnih.gov For example, a precursor with a free 5'-hydroxyl and a protected N4-amino group could be enzymatically generated, which would then be chemically tritylated.

Phosphoramidite (B1245037) Synthesis from this compound Precursors

The 3'-hydroxyl group of the protected cytidine derivative is the reactive site for the introduction of the phosphoramidite moiety. This conversion is a crucial step to enable the automated solid-phase synthesis of oligonucleotides.

Preparation of 3'-O-Phosphoramidite Derivatives of this compound

The most common phosphoramidite used in oligonucleotide synthesis is the 2-cyanoethyl-N,N-diisopropylphosphoramidite. The synthesis of the corresponding derivative of this compound involves the reaction of the protected nucleoside with a phosphitylating agent.

The typical phosphitylating reagent is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or, more commonly, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile, in the presence of a weak acid activator like 1H-tetrazole or its less explosive alternatives such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI). The activator protonates the nitrogen of the phosphitylating agent, making it more susceptible to nucleophilic attack by the 3'-hydroxyl group of the protected cytidine.

| Reactant | Reagent | Activator | Product |

| This compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1H-Tetrazole or ETT | This compound-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |

Optimization of Phosphitylation Conditions for this compound Amidites

The efficiency of the phosphitylation reaction is critical for producing high-quality phosphoramidites, which in turn affects the coupling efficiency during oligonucleotide synthesis. Several parameters can be optimized to maximize the yield and stability of the product.

Activator Choice: The choice of activator is crucial. While 1H-tetrazole has been traditionally used, it is explosive and has safety concerns. Milder and safer activators such as ETT, DCI, and pyridinium (B92312) trifluoroacetate (B77799) have been developed and are now widely used. researchgate.net The acidity of the activator influences the reaction rate and the potential for side reactions.

Reaction Time and Temperature: The phosphitylation reaction is typically fast, often completing within a few hours at room temperature. researchgate.net Monitoring the reaction by techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy is essential to determine the optimal reaction time and prevent the formation of degradation products.

Stoichiometry and Purity of Reagents: The stoichiometry of the reactants, particularly the phosphitylating agent and the activator, needs to be carefully controlled. An excess of the phosphitylating agent is often used to drive the reaction to completion. The purity of the starting this compound and the reagents, as well as the absence of water, are paramount for a successful reaction.

Work-up and Purification: The work-up procedure must be designed to quench the reaction and remove excess reagents and byproducts without degrading the sensitive phosphoramidite product. Purification is typically achieved by silica (B1680970) gel chromatography, using a solvent system containing a small amount of a tertiary amine (e.g., triethylamine) to prevent hydrolysis of the product on the acidic silica gel.

Solid-Phase Oligonucleotide Synthesis Strategies Incorporating this compound

This compound-3'-O-phosphoramidite is a key building block in the automated solid-phase synthesis of oligonucleotides. wikipedia.org The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, and proceeds in a cyclic manner, with each cycle adding one nucleotide to the growing chain. biotage.co.jp

The synthesis cycle consists of four main steps:

Detritylation: The 5'-O-trityl (or DMT) group of the nucleoside attached to the solid support is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

Coupling: The this compound phosphoramidite, activated by an activator like tetrazole or ETT, is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage. This step is highly efficient, with coupling yields typically exceeding 99%.

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation with acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion sequences in the final oligonucleotide product.

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an aqueous solution of iodine in the presence of pyridine and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl from the cytosine bases, cyanoethyl from the phosphate backbone, and any remaining protecting groups on other bases) are removed by treatment with a strong base, such as concentrated ammonium (B1175870) hydroxide. The final oligonucleotide product is then purified, typically by high-performance liquid chromatography (HPLC).

| Step | Reagents | Purpose |

| 1. Detritylation | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) | Removal of the 5'-O-trityl/DMT group |

| 2. Coupling | This compound phosphoramidite + Activator (e.g., ETT) | Formation of the phosphite triester linkage |

| 3. Capping | Acetic anhydride + N-methylimidazole | Blocking of unreacted 5'-hydroxyl groups |

| 4. Oxidation | Iodine + Water + Pyridine | Conversion of phosphite triester to phosphate triester |

Derivatization of Controlled-Pore Glass (CPG) Supports with this compound

The foundational step in solid-phase oligonucleotide synthesis is the covalent attachment of the first nucleoside onto an insoluble support, most commonly Controlled-Pore Glass (CPG). umich.edu This process, known as derivatization, establishes the starting point for the 3' to 5' direction of chain growth. For this compound, this typically involves creating a stable ester linkage between the 3'-hydroxyl group of the nucleoside and the functionalized surface of the CPG.

The standard procedure begins with the preparation of a nucleoside-3'-O-succinate. This is achieved by reacting this compound with succinic anhydride in the presence of a base like N,N-dimethylaminopyridine (DMAP). This reaction forms a hemiester, introducing a carboxylic acid functionality at the 3'-position of the cytidine derivative.

This succinylated nucleoside is then activated and coupled to long-chain alkylamine-CPG (LCAA-CPG). The amino groups on the LCAA-CPG surface react with the carboxyl group of the succinate (B1194679) linker to form a stable amide bond. umich.edu Common activating agents for this condensation reaction include 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC or DEC) and N-hydroxysuccinimide (NHS) or DMAP. umich.edu

Table 1: Representative Reagents for CPG Derivatization

| Reagent | Function |

| This compound | The initial nucleoside building block. |

| Succinic Anhydride | Creates a linker by reacting with the 3'-OH group. |

| N,N-Dimethylaminopyridine (DMAP) | Catalyst for the succinylation reaction. |

| Long-Chain Alkylamine CPG (LCAA-CPG) | Solid support with amino functional groups. |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (DEC) | Activating agent for amide bond formation. |

| Pyridine | Anhydrous solvent for the coupling reaction. |

| Triethylamine | Base used in the coupling reaction. |

Automated Coupling Procedures for Oligonucleotide Assembly Utilizing this compound Amidites

Once the initial this compound is anchored to the CPG support, the stage is set for the automated, cyclical elongation of the oligonucleotide chain. The building blocks used in this phase are nucleoside phosphoramidites. The corresponding phosphoramidite of this compound is typically a 3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) derivative.

The automated synthesis process follows a well-established four-step cycle for each nucleotide addition:

De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-triphenylmethyl (or dimethoxytrityl, DMT) group from the support-bound nucleoside. This is accomplished by treating the CPG with a solution of a mild acid, such as trichloroacetic or dichloroacetic acid in dichloromethane. The removal exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. The release of the trityl cation, which has a characteristic orange color, is also used to monitor the efficiency of each coupling step throughout the synthesis. ffame.org

Coupling: The activated this compound phosphoramidite, along with an activator, is delivered to the synthesis column. The activator, a weak acid such as 1H-tetrazole or, more recently, 4,5-dicyanoimidazole (B129182) (DCI), protonates the nitrogen of the phosphoramidite. nih.govglenresearch.com This is followed by nucleophilic attack from the activator, displacing the diisopropylamino group to form a highly reactive intermediate. glenresearch.com This intermediate rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. Coupling efficiencies are critical for the synthesis of long oligonucleotides and are routinely expected to be greater than 99%. ffame.org

Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, a capping step is performed. This is typically achieved by treating the support with a mixture of acetic anhydride and 1-methylimidazole, which acetylates any free 5'-hydroxyls, rendering them inert.

Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable phosphotriester. This is accomplished by treating the support with a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the entire sequence, the oligonucleotide is cleaved from the CPG support, and all protecting groups (including the N-benzoyl group on cytosine) are removed using a final deprotection step, typically with concentrated ammonium hydroxide. researchgate.net

Table 2: Standard Automated Synthesis Cycle Steps

| Step | Reagent(s) | Purpose | Typical Duration |

| 1. Detritylation | Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Removes the 5'-trityl protecting group to expose the 5'-hydroxyl. | 60-120 seconds |

| 2. Coupling | Nucleoside Phosphoramidite + Activator (e.g., DCI) | Forms the internucleotide phosphite triester linkage. | 90-600 seconds |

| 3. Capping | Acetic Anhydride / 1-Methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent failure sequences. | 30-60 seconds |

| 4. Oxidation | Iodine / Water / Pyridine | Converts the unstable phosphite triester to a stable phosphotriester. | 30-60 seconds |

The use of activators like DCI has been shown to be highly effective, often doubling the coupling speed compared to 1H-tetrazole. nih.gov High coupling efficiencies, often exceeding 98-99%, are consistently achieved with these modern automated protocols, enabling the reliable synthesis of long and complex oligonucleotides. ffame.orggoogle.com

Protecting Group Chemistry Associated with N Benzoyl 5 O Triphenylmethyl Cytidine

Analysis of the Triphenylmethyl (Trityl) Group as 5'-O-Protection in Cytidine (B196190) Derivatives

The triphenylmethyl (trityl, Tr) group is a cornerstone of oligonucleotide synthesis, primarily used for the protection of the 5'-hydroxyl group of nucleosides. glenresearch.com Its widespread use stems from its stability to basic and nucleophilic reagents and its facile removal under acidic conditions. glenresearch.com The introduction of the trityl group is typically achieved by reacting the nucleoside with trityl chloride in the presence of a base, a reaction that proceeds with high regiospecificity for the sterically accessible primary 5'-hydroxyl group. umich.edu The steric bulk of the trityl group also confers increased solubility in organic solvents used during synthesis.

The trityl group is prized for its acid lability, a property that allows for its selective removal at each step of solid-phase oligonucleotide synthesis to free the 5'-hydroxyl group for the next coupling reaction. glenresearch.com This deprotection, known as detritylation, is typically carried out using a mild protic acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758). nih.gov

The kinetics of this cleavage are crucial for efficient synthesis. An incomplete detritylation results in "failure sequences" (n-1), which are shorter oligonucleotides missing a nucleotide. nih.gov The rate of detritylation is influenced by several factors, including the acid strength, temperature, and the nature of the 5'-terminal base. google.com Experimental data indicates that the rate of detritylation for 5'-terminal bases follows the order A > G > T > C, meaning that cytidine-terminated sequences exhibit the slowest detritylation rates. google.com This necessitates careful optimization of the deblocking step, potentially by increasing the acid concentration or the reaction time, to ensure complete removal of the trityl group from the cytidine residue while minimizing side reactions like depurination. umich.edunih.gov

| Factor | Influence on Detritylation Rate | Reference |

| Acid Strength | Stronger acid increases the rate | nih.gov |

| Temperature | Higher temperature can increase the rate but also side reactions | google.com |

| 5'-Terminal Base | Rate varies: A > G > T > C (Cytidine is slowest) | google.com |

| Solvent | Acetonitrile can slow kinetics by complexing with the acid | nih.gov |

This table summarizes factors affecting the kinetics of the 5'-O-trityl group removal.

A key principle in complex chemical synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups in the molecule. The trityl group is an excellent example of an acid-labile group that is orthogonal to the base-labile protecting groups used for the exocyclic amines (like N-benzoyl) and the phosphate (B84403) groups (like cyanoethyl).

During oligonucleotide synthesis, the 5'-O-trityl group is removed at the beginning of each cycle with mild acid. These conditions leave the N-benzoyl group on the cytosine base completely intact. The N-benzoyl group, along with other base and phosphate protecting groups, is only removed at the final stage of the synthesis using basic conditions, such as aqueous ammonia (B1221849) or methylamine (B109427). nih.govglenresearch.com This orthogonality is fundamental to the success of automated solid-phase oligonucleotide synthesis, allowing for the stepwise elongation of the nucleic acid chain in a controlled manner.

A significant practical advantage of the trityl group and its derivatives (like the commonly used 4,4'-dimethoxytrityl, DMT) is the ability to monitor the progress of the synthesis in real-time. thermofisher.com When the trityl group is cleaved by acid, it forms a stable triphenylmethyl carbocation, which has a strong, characteristic orange-red color and a distinct absorbance maximum in the visible spectrum (around 495 nm for DMT). glenresearch.comthermofisher.com

Automated DNA synthesizers are equipped with spectrophotometers that measure the intensity of the color of the acidic solution containing the cleaved trityl cation. thermofisher.com The amount of trityl cation released is directly proportional to the number of growing oligonucleotide chains on the solid support. By comparing the absorbance from each cycle, it is possible to determine the coupling efficiency of each step. A drop in absorbance indicates a lower yield for that particular coupling step, providing immediate feedback on the synthesis performance. thermofisher.com This in-process control is invaluable for ensuring the synthesis of high-quality oligonucleotides. nih.gov

Evaluation of the N-Benzoyl Group for Exocyclic Amine Protection in Cytidine

The exocyclic amino group of cytidine (N4) is nucleophilic and must be protected during oligonucleotide synthesis to prevent it from reacting with the activated phosphoramidite (B1245037) monomers, which would lead to undesired chain branching. rsc.org The benzoyl (Bz) group is a robust and widely used protecting group for this purpose. researchgate.netontosight.ai It is introduced by treating the cytidine derivative with benzoyl chloride. The electron-withdrawing nature of the benzoyl group reduces the nucleophilicity of the exocyclic amine, effectively preventing side reactions during the coupling steps.

The rate of cleavage of the N-benzoyl group is dependent on the specific basic reagent used and the temperature. Studies comparing different deprotection conditions have determined the half-lives (t½) for the removal of various N-acyl protecting groups. Aqueous methylamine is generally the fastest at cleaving these groups, while ethanolic ammonia can offer greater selectivity between different types of acyl protectors. nih.gov

| Deprotection Condition | N-Benzoyl (Bz) Cleavage Half-Life (t½) in minutes | Reference |

| Aqueous Methylamine (1:1 water, 40%) | 5 | researchgate.net |

| Ethanolic Methylamine (1:1 ethanol, 40% aq. MA) | 11 | researchgate.net |

| Anhydrous Methylamine in Ethanol | 13 | researchgate.net |

| AMA (1:1 40% aq. MA, conc. aq. NH3) | 16 | researchgate.net |

| Ethanolic Ammonia (sat. at 20°C) | 390 | researchgate.net |

| Aqueous Ammonia (conc.) | 420 | researchgate.net |

This table presents the cleavage half-life of the N-benzoyl group from a deoxyribonucleoside under various basic conditions at 65°C, based on data from published research. researchgate.net

However, the reactivity of N-benzoyl cytidine during the final basic deprotection step must also be considered. When using strong amine bases like methylamine for deprotection, a side reaction known as transamination can occur. glenresearch.com In this reaction, the amine from the deprotection solution can attack the C4 position of the cytosine ring, displacing the protected exocyclic amine and resulting in a modified N4-methyl-cytidine residue in the final oligonucleotide. researchgate.net While the use of acetyl (Ac) protection for cytidine can eliminate this issue, careful control of deprotection conditions (time and temperature) can minimize transamination when using the more stable N-benzoyl group. glenresearch.com In some cases, the standard N-benzoyl group has been observed to be prematurely cleaved during synthesis, which can lead to the formation of branched oligonucleotides. rsc.org These stability and reactivity profiles are crucial considerations when designing synthetic strategies for oligonucleotides containing cytidine.

Orthogonal Protecting Group Strategies for Complex N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine Derivatives

The synthesis of complex nucleoside derivatives, particularly for applications in oligonucleotide synthesis, necessitates a sophisticated approach to the protection of various functional groups. This compound serves as a foundational building block, where the N-benzoyl group shields the exocyclic amine of cytosine and the triphenylmethyl (trityl) group protects the primary 5'-hydroxyl function. However, for the assembly of larger molecules or the introduction of specific modifications, additional protecting groups are required. Orthogonal protecting group strategies are crucial, enabling the selective removal of one type of protecting group in the presence of others, thereby allowing for precise, stepwise chemical transformations. jocpr.comnih.gov

Combinations for Ribonucleoside and Deoxyribonucleoside Analogs

The choice of additional protecting groups for this compound depends on whether the target molecule is a ribonucleoside or a deoxyribonucleoside analog. The primary distinction is the presence of the 2'-hydroxyl group in ribonucleosides, which requires protection to prevent side reactions during synthesis.

Ribonucleoside Analogs: In the synthesis of oligoribonucleotides, the 2'-hydroxyl group must be protected with a group that is stable throughout the chain assembly and can be removed at the appropriate stage without affecting other protecting groups. A common and effective orthogonal strategy involves the use of silyl (B83357) ethers.

2'-O-Silyl Ethers: The most widely used protecting group for the 2'-OH is the tert-butyldimethylsilyl (TBDMS) group. nih.gov This group is stable to the mild acidic conditions used to remove the 5'-O-dimethoxytrityl (DMT, a derivative of triphenylmethyl) group during solid-phase synthesis. It is also resistant to the basic conditions used for the final deprotection of the N-benzoyl group. The TBDMS group is selectively cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Other 2'-OH Protection: Alternative 2'-hydroxyl protecting groups like the 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) group have also been developed to offer different lability and potentially improve yields in the synthesis of long RNA sequences. nih.gov

This combination creates a three-tiered orthogonal system:

Acid-Labile 5'-O-Trityl/DMT: Removed by mild acid to allow for chain elongation.

Base-Labile N-Benzoyl: Removed under basic conditions during the final deprotection step.

Fluoride-Labile 2'-O-TBDMS: Removed by a fluoride reagent, typically after chain assembly.

Deoxyribonucleoside Analogs: Deoxyribonucleosides lack the 2'-hydroxyl group, simplifying the protection scheme. The primary positions for modification beyond the N4-amine and 5'-hydroxyl are the 3'-hydroxyl and the internucleotide phosphodiester linkage. In the context of solid-phase oligonucleotide synthesis, the 3'-hydroxyl is typically attached to the solid support. For solution-phase synthesis or the creation of specific derivatives, the 3'-hydroxyl can be protected with groups like benzoate (B1203000) esters.

The following table summarizes common orthogonal protecting group combinations used with this compound derivatives.

| Nucleoside Type | 5'-Hydroxyl | N4-Amine | 2'-Hydroxyl | 3'-Hydroxyl / Phosphate | Deprotection Orthogonality |

|---|---|---|---|---|---|

| Ribonucleoside Analog | Triphenylmethyl (Tr) or Dimethoxytrityl (DMT) | Benzoyl (Bz) | tert-butyldimethylsilyl (TBDMS) | β-Cyanoethyl (phosphodiester protection) | 5'-OH: Mild Acid N4: Base 2'-OH: Fluoride Phosphate: Base |

| Deoxyribonucleoside Analog | Triphenylmethyl (Tr) or Dimethoxytrityl (DMT) | Benzoyl (Bz) | N/A | β-Cyanoethyl (phosphodiester protection) | 5'-OH: Mild Acid N4: Base Phosphate: Base |

Comparative Study of Base-Labile and Acid-Labile Protecting Group Removal Protocols

The successful application of an orthogonal strategy hinges on the distinct conditions required to remove each protecting group without affecting the others. The N-Benzoyl and 5'-O-triphenylmethyl groups exemplify the acid-labile versus base-labile removal paradigm.

Acid-Labile Protecting Group Removal: The 5'-O-triphenylmethyl group and its more acid-sensitive derivative, dimethoxytrityl (DMT), are designed for selective removal under mild acidic conditions. This is a cornerstone of automated solid-phase oligonucleotide synthesis, where the 5'-DMT group is removed at the beginning of each coupling cycle to free the hydroxyl group for chain extension.

Reagents: Typically, a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane is used. nih.gov

Selectivity: These conditions are carefully chosen to be strong enough to cleave the trityl ether linkage rapidly but mild enough to leave the N-benzoyl group and other base-labile protecting groups intact. The electron-withdrawing nature of the benzoyl group reduces the basicity of the exocyclic amine, contributing to its stability against acid-catalyzed depurination.

The N-benzoyl group is known for its high stability compared to other N-acyl groups, such as acetyl (Ac) or phenoxyacetyl (PAC). nih.govrsc.org This stability is advantageous during synthesis, preventing premature deprotection, but it necessitates harsher conditions for its removal. rsc.org

Reagents: The standard condition for removing the N-benzoyl group is treatment with concentrated aqueous ammonia, often at elevated temperatures (e.g., 55 °C) for several hours. Other reagents like aqueous methylamine can also be used and may offer faster deprotection rates. nih.gov

Comparative Lability: Studies comparing the deprotection rates of various N-acyl groups have demonstrated the robustness of the N-benzoyl group. For instance, under conditions with ethanolic ammonia, "fast" deprotecting groups like phenoxyacetyl (PAC) can be selectively cleaved while leaving the N-benzoyl group largely intact. nih.gov This differential lability allows for further levels of orthogonality if needed.

The following table, based on research findings, compares the deprotection half-lives (t½) of different N-acyl protecting groups on 2'-deoxycytidine (B1670253) under various basic conditions, highlighting the relative stability of the N-benzoyl group.

| Protecting Group | Aqueous Ammonia (conc., RT) | Aqueous Methylamine (40%, RT) | Ethanolic Ammonia (sat., RT) |

|---|---|---|---|

| N-Benzoyl (Bz) | 1.8 h | <10 min | 150 h |

| N-Acetyl (Ac) | 10 min | <10 min | 1.2 h |

| N-Isobutyryl (iBu) | 1.5 h | <10 min | 35 h |

| N-Phenoxyacetyl (PAC) | <10 min | <10 min | <10 min |

Data adapted from studies on deprotection rates of N-acyl nucleosides. nih.gov RT = Room Temperature.

This comparative data clearly illustrates the distinction between the protocols. Acid-labile deprotection is a mild, iterative process targeting the 5'-hydroxyl protector, while base-labile deprotection is a more vigorous, final step targeting the highly stable N-benzoyl group. The successful synthesis of complex this compound derivatives relies on the precise and selective application of these distinct removal protocols.

Derivatization and Analog Synthesis Utilizing N Benzoyl 5 O Triphenylmethyl Cytidine

Synthesis of Modified Internucleoside Linkages Incorporating N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine

The phosphodiester backbone of natural nucleic acids is a primary target for chemical modification to enhance properties such as nuclease resistance and binding affinity. This compound, typically after conversion to a 3'-phosphoramidite derivative, is a key monomer for introducing these modifications into synthetic oligonucleotides.

Phosphorothioate (B77711) and phosphoramidate (B1195095) linkages are two of the most significant backbone modifications used in therapeutic oligonucleotides. The synthesis of these analogs relies on altering the standard phosphoramidite (B1245037) cycle on an automated solid-phase synthesizer.

Phosphorothioates , where a non-bridging oxygen atom in the phosphate (B84403) linkage is replaced by sulfur, are synthesized by modifying the oxidation step. After the coupling of an this compound phosphoramidite monomer to the growing oligonucleotide chain, a sulfurization agent is introduced instead of the standard iodine-water oxidant. Common sulfurizing reagents include 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or elemental sulfur in a suitable solvent. chemrxiv.org This process yields a phosphorothioate internucleoside linkage at the desired position.

Phosphoramidates involve the replacement of a non-bridging oxygen with a substituted amino group. One common method for their synthesis is via an H-phosphonate intermediate. mdpi.comnih.gov In this approach, an H-phosphonate monomer of the protected cytidine (B196190) is coupled to the solid-support-bound chain. The resulting H-phosphonate diester linkage is then subjected to an oxidative amidation reaction, typically using a solution of the desired amine in carbon tetrachloride, to form the target phosphoramidate linkage. mdpi.com

| Linkage Type | Key Synthetic Step | Common Reagents | Resulting Linkage |

|---|---|---|---|

| Phosphorothioate | Sulfurization | DDTT, Elemental Sulfur (S8), PADS | P=S |

| Phosphoramidate | Oxidative Amidation | Amine (e.g., morpholine) + CCl4/I2 | P-N |

A critical challenge in the synthesis of phosphorothioates is the creation of a new chiral center at the phosphorus atom, resulting in a mixture of two diastereomers (Rp and Sp). nih.gov These diastereomers can have different biological properties, including varying susceptibility to nuclease degradation and different affinities for their target sequences. Standard sulfurization methods are generally not stereoselective and produce an approximately 1:1 mixture of these isomers.

Achieving stereoselectivity in the formation of the phosphorothioate linkage is an active area of research. While specific methodologies are complex and often proprietary, the general approaches involve the use of chiral auxiliaries attached to the phosphorus atom of the phosphoramidite monomer. These chiral groups direct the incoming nucleophile to attack from a specific face, leading to the preferential formation of one diastereomer. Subsequent sulfurization and removal of the auxiliary yield a stereochemically defined phosphorothioate linkage. The development of such stereocontrolled synthesis methods is crucial for producing oligonucleotides with uniform and predictable biological activity.

Incorporation of this compound into Chimeric Oligonucleotides

Chimeric oligonucleotides, which contain segments of different nucleic acid chemistries, are designed to combine the beneficial properties of each type. For instance, a chimera might possess DNA segments that activate RNase H cleavage of a target mRNA, flanked by modified RNA segments that provide high binding affinity and nuclease resistance. beilstein-journals.org

The synthesis of DNA-RNA hybrid oligomers is readily accomplished using standard automated solid-phase synthesis protocols. researchgate.net The process involves the sequential coupling of both deoxyribonucleoside and ribonucleoside phosphoramidites in the desired order. To incorporate a cytidine unit into the DNA portion of the chimera, a 3'-phosphoramidite derivative of N-Benzoyl-5'-O-(triphenylmethyl)-2'-deoxycytidine is used. For the RNA portion, the corresponding monomer would be N-Benzoyl-5'-O-(triphenylmethyl)-2'-O-silyl-cytidine phosphoramidite, where the 2'-hydroxyl group is protected with a bulky group like tert-butyldimethylsilyl (TBDMS) to prevent its involvement in the coupling reaction. The synthesizer is programmed to deliver the appropriate DNA or RNA monomer at each step, allowing for the construction of precisely defined DNA-RNA hybrid sequences. nih.gov

The fundamental advantage of the phosphoramidite-based solid-phase synthesis strategy is its ability to introduce modifications at precisely defined locations within an oligonucleotide sequence. uzh.ch To incorporate an this compound unit at a specific site, its corresponding phosphoramidite is placed in a designated port on the DNA/RNA synthesizer. The synthesis protocol is then programmed to add this specific monomer during the desired coupling cycle. This method allows for the creation of oligonucleotides with single or multiple modifications at any chosen position, which is essential for structure-function studies and for optimizing the performance of therapeutic and diagnostic oligonucleotides. beilstein-journals.org

Synthesis of Nucleoside Analogues with Diverse C-5 and C-2' Functional Groups

Modifications to the nucleobase or the sugar moiety can impart novel properties to oligonucleotides. This compound or its precursors can be used to synthesize a variety of cytidine analogs with functional groups at the C-5 position of the pyrimidine (B1678525) ring or the C-2' position of the sugar.

Functionalization at the C-5 position of cytidine can be used to attach labels, cross-linking agents, or groups that enhance stacking interactions and binding affinity. rsc.org A common strategy involves a palladium(0)-catalyzed reaction on a 5-iodo-cytidine precursor. For example, a mild carboxyamidation reaction can be used to install various N-substituted carboxamide groups at the C-5 position. nih.govnih.gov These modified nucleosides are then protected (e.g., with benzoyl and triphenylmethyl groups) and converted into phosphoramidites for incorporation into oligonucleotides.

Modifications at the C-2' position of the sugar are critical for modulating binding affinity and nuclease resistance. While this compound itself is a ribonucleoside derivative (containing a 2'-hydroxyl), related synthetic schemes can be applied to 2'-modified analogs. For example, starting with 2'-C-β-methylcytidine, partial acylation reactions can be controlled to yield intermediates with a free 2'- or 3'-hydroxyl group, which can then be further functionalized. researchgate.net These strategies allow for the synthesis of key therapeutic modifications like 2'-O-methyl and 2'-fluoro analogs.

| Position | Modification Type | Example Functional Group | Key Reaction |

|---|---|---|---|

| C-5 (Base) | Carboxyamidation | -C(O)NH-Benzyl | Palladium(0)-catalyzed carboxyamidation on 5-iodo-cytidine nih.govnih.gov |

| C-5 (Base) | Triazole Linkage | -Triazolyl-Phenyl | Click chemistry (CuAAC) on 5-ethynyl-cytidine rsc.org |

| C-2' (Sugar) | Alkylation | -O-Methyl (2'-OMe) | Regioselective alkylation of a protected cytidine beilstein-journals.org |

| C-2' (Sugar) | Halogenation | -Fluoro (2'-F) | Fluorination of a suitably activated 2'-hydroxyl group |

Methods for C5-Modified Cytidine Derivatization from this compound

Modification at the C5 position of the cytidine ring is a common strategy for introducing new functionalities. The synthesis of these derivatives often begins with a halogenated precursor, such as 5-iodo-N-benzoyl-5'-O-(triphenylmethyl)-cytidine. This C5-iodo derivative is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Key methods for C5-derivatization include:

Sonogashira Coupling: This reaction is widely used to install alkynyl groups at the C5 position. It involves the coupling of a terminal alkyne with the 5-iodo-cytidine derivative in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting C5-alkynyl cytidines are crucial intermediates for creating fluorescently labeled nucleotides by attaching reporter molecules like cyanine (B1664457) dyes. nih.gov This method offers mild reaction conditions and is compatible with a variety of functional groups.

Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds by coupling the 5-iodo-cytidine derivative with alkenes. researchgate.net This approach is valuable for synthesizing C5-vinyl and other alkenyl-substituted nucleosides, which can be further functionalized.

Carbonylation Reactions: Palladium-catalyzed carbonylation can be used to introduce a carbonyl group at the C5 position. For instance, reacting the 5-iodo precursor with carbon monoxide and an amine leads to the formation of C5-carboxamides. This method is highly effective for creating a diverse library of cytidine analogs with various amide functionalities, which have applications in the development of aptamers.

The table below summarizes prominent palladium-catalyzed methods for C5 modification starting from a protected 5-iodocytidine (B14750) precursor.

| Coupling Reaction | Reagents & Catalysts | C5-Modification Introduced | Application of Product |

| Sonogashira Coupling | Terminal Alkyne, Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Alkynyl group (-C≡C-R) | Synthesis of fluorescent probes, click chemistry handles |

| Heck Coupling | Alkene (e.g., acrylates, styrene), Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Alkenyl group (-CH=CH-R) | Introduction of reactive handles for further modification |

| Carboxyamidation | Primary Amine (R-NH₂), Carbon Monoxide (CO), Pd(0) catalyst, Base | Carboxamide group (-C(O)NH-R) | Development of modified aptamers and therapeutic agents |

Preparation of Nucleoside Analogs for Probing Biochemical Mechanisms

The synthetic routes branching from this compound and its C5-modified derivatives are essential for creating molecular probes to investigate complex biochemical processes. These analogs retain the fundamental structure of cytidine, allowing them to be recognized by cellular machinery, while their appended functionalities enable detection and analysis.

Fluorescent Nucleoside Analogs: Fluorescent cytidine analogs are powerful tools for studying nucleic acid structure, dynamics, and interactions with proteins. One important class is the tricyclic cytidine (tC) family of fluorophores. nih.gov The synthesis of these complex analogs often starts from protected precursors, such as 5-bromocytidine (B150675) derivatives, and involves multi-step pathways to construct the extended, emissive ring system. nih.gov These analogs are minimally perturbing to the DNA duplex structure and can exhibit environment-sensitive fluorescence, with some showing a significant increase in quantum yield upon duplex formation. scilit.com This "turn-on" response is particularly useful for monitoring DNA hybridization, enzyme kinetics, and identifying correct Watson-Crick base pairing in real-time. scilit.comspringernature.comnih.gov

Biotinylated Nucleoside Analogs: Biotin (B1667282) serves as a robust affinity tag due to its exceptionally strong and specific interaction with streptavidin and avidin (B1170675). Biotin-labeled cytidine analogs are indispensable for a range of biochemical assays. nih.gov These probes are typically synthesized by attaching a linker arm to the C5 position of cytidine, which is then conjugated to biotin. jenabioscience.comsigmaaldrich.com This spacer is crucial to minimize steric hindrance, ensuring that both the nucleoside can be incorporated into nucleic acids by enzymes and the biotin moiety remains accessible for binding to avidin or streptavidin. sigmaaldrich.com Biotinylated cytidine probes are widely used in non-radioactive detection methods, including electrophoretic mobility shift assays (EMSA) to study protein-DNA interactions, affinity purification of nucleic acid-binding proteins, and in microarray-based hybridization experiments. nih.govjenabioscience.com

The following table details examples of nucleoside analogs prepared for biochemical studies.

| Analog Type | Functional Moiety | Common Attachment Point | Key Synthetic Strategy | Application |

| Fluorescent Analog | Tricyclic Cytosine (tC), Cyanine Dyes (e.g., Cy5) | C5 Position | Intramolecular cyclization or Sonogashira coupling to a dye | Real-time monitoring of DNA/RNA hybridization, enzyme kinetics, fluorescence microscopy nih.govnih.govscilit.com |

| Affinity Tag Analog | Biotin | C5 Position (via a linker) or 3'-terminus | C5-alkynyl derivative formation followed by click chemistry or direct enzymatic ligation | Protein-nucleic acid interaction studies (EMSA), affinity purification, microarray analysis nih.govjenabioscience.com |

Mechanistic and Reaction Pathway Studies of N Benzoyl 5 O Triphenylmethyl Cytidine

Investigation of Isomerization Pathways of Protected Cytidine (B196190) Derivatives (e.g., 2'- vs. 3'-O-benzoyl)

In the context of ribonucleosides like cytidine, which possess vicinal 2' and 3' hydroxyl groups, the migration of acyl protecting groups between these two positions is a well-documented phenomenon. This isomerization, known as acyl migration, can occur under both acidic and basic conditions and proceeds through a cyclic orthoester intermediate. While N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine itself has the 2' and 3' hydroxyls free, the study of its 2'- or 3'-O-acylated derivatives provides critical insight into these pathways.

Should a benzoyl group be introduced at the 2'- or 3'-position of this compound, an equilibrium mixture of the 2'-O-benzoyl and 3'-O-benzoyl isomers would be expected. The mechanism for this 1,2-acyl migration is initiated by the deprotonation of the free hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the adjacent ester. This forms a tetrahedral orthoester intermediate which can then resolve by breaking either of the original ester C-O bonds, resulting in the migration of the acyl group.

Studies on related ribonucleosides have shown that the equilibrium between the 2' and 3' isomers is influenced by several factors, including the solvent, temperature, and pH. Generally, the 3'-O-acyl isomer is thermodynamically more stable due to reduced steric hindrance compared to the 2'-O-acyl isomer. However, the 2'-hydroxyl group is often more kinetically favored for acylation due to its higher reactivity. The rate of migration is dependent on the pH, with both acid and base catalysis accelerating the process. For instance, increasing the pH enhances the nucleophilicity of the hydroxyl group, facilitating the attack on the ester carbonyl. nih.gov

The investigation into the isomerization of 2'-benzoates to their corresponding 3'-isomers has been a subject of study in the development of solid-phase RNA synthesis. nih.gov The potential for such migrations necessitates careful control of reaction conditions during the synthesis and deprotection of RNA strands to prevent the formation of unnatural 2'-5' phosphodiester linkages.

Analysis of Side Reactions and Strategies for Their Mitigation in Nucleoside Derivatization

The synthesis and manipulation of this compound can be accompanied by several side reactions that can lower the yield and purity of the desired product.

One common side reaction during the N-benzoylation of 5'-O-trityl-cytidine is the concurrent acylation of the hydroxyl groups. The use of highly reactive acylating agents like benzoyl chloride can lead to the formation of 2'- and/or 3'-O-benzoyl esters, in addition to the desired N4-benzoyl product. researchgate.net This leads to a mixture of products that can be challenging to separate.

Strategies for Mitigation:

Transient Protection: A common strategy to prevent O-acylation is the use of transient silyl (B83357) protection. The hydroxyl groups are temporarily protected with a silyl group, such as trimethylsilyl (B98337) (TMS), allowing for the selective N-benzoylation. The silyl groups can then be easily removed under mild conditions. researchgate.net

Controlled Reaction Conditions: Careful selection of the acylating agent and reaction conditions can also enhance selectivity. For example, using benzoyl anhydride (B1165640) instead of benzoyl chloride may offer better control, albeit with potentially slower reaction rates. researchgate.net The choice of base is also critical; a non-nucleophilic base is preferred to avoid competition with the acylation reaction.

Selective Hydrolysis: In some large-scale syntheses of related protected nucleosides, methods have been developed to selectively hydrolyze benzoyl ester impurities, leaving the desired N-benzoyl product intact. nih.gov

Another potential side reaction is the methanolysis of the N-benzoyl group. It has been noted that certain N-benzoylcytidines can undergo methanolysis, which would lead to the removal of the protecting group. cdnsciencepub.com This is particularly relevant if methanol (B129727) is used as a solvent or during purification steps.

The trityl group, while providing excellent protection for the 5'-hydroxyl group, is labile under acidic conditions. umich.edu Inadvertent exposure to acid during workup or chromatography can lead to detritylation.

Strategies for Mitigation:

Neutral or Basic Conditions: Maintaining neutral or slightly basic conditions during purification steps, such as chromatography, is crucial to prevent the loss of the trityl group. Using neutral alumina (B75360) instead of silica (B1680970) gel for chromatography can be beneficial. researchgate.net

Buffered Systems: Employing buffered solutions during extractions and other workup procedures can help to neutralize any acidic impurities and protect the trityl group.

The following table summarizes some of the potential side reactions and the strategies to mitigate them:

| Side Reaction | Description | Mitigation Strategies |

| O-Benzoylation | Acylation of the 2' and/or 3' hydroxyl groups during N-benzoylation. | - Transient silyl protection of hydroxyl groups.- Use of less reactive acylating agents (e.g., benzoyl anhydride).- Optimization of base and reaction conditions.- Selective hydrolysis of ester byproducts. researchgate.netnih.gov |

| Methanolysis | Cleavage of the N-benzoyl group in the presence of methanol. | - Avoidance of methanol as a solvent in reactions and purification. cdnsciencepub.com |

| Detritylation | Acid-catalyzed removal of the 5'-O-triphenylmethyl group. | - Maintaining neutral or basic pH during workup and purification.- Use of neutral chromatographic supports (e.g., neutral alumina).- Employment of buffered aqueous solutions. researchgate.netumich.edu |

Mechanistic Insights into Selective Functionalization of Cytidine Ribose and Nucleobase

The selective functionalization of cytidine at the nucleobase and the ribose moiety is fundamental to the synthesis of this compound and its subsequent use in oligonucleotide synthesis. The principles of chemoselectivity and regioselectivity govern these transformations.

Selective 5'-O-Tritylation: The high regioselectivity for the introduction of the triphenylmethyl (trityl) group at the 5'-hydroxyl position is primarily due to steric factors. The primary 5'-hydroxyl group is significantly more accessible and less sterically hindered than the secondary 2'- and 3'-hydroxyl groups. The reaction with trityl chloride, a bulky electrophile, therefore proceeds preferentially at the 5'-position. umich.edu The reaction is typically carried out in a pyridine (B92270) solvent, which acts as a base to neutralize the HCl byproduct. While high selectivity is generally achieved, forcing conditions (e.g., high temperature, large excess of reagent) can lead to some reaction at the other hydroxyl positions. umich.edu

Selective N4-Benzoylation: The selective acylation of the exocyclic N4-amino group over the ribose hydroxyls is governed by the relative nucleophilicity of these functional groups. The amino group of cytidine is generally more nucleophilic than the hydroxyl groups, leading to preferential N-acylation. nih.gov However, as mentioned previously, the reactivity of the hydroxyls can be competitive, especially under certain conditions. Catalyst-controlled O-acylation versus N-acylation has been demonstrated, where the intrinsic preference for N-acylation can be overturned. nih.gov The N-benzoyl group serves to protect the amino function from modification during subsequent synthetic steps, such as phosphoramidite (B1245037) coupling in oligonucleotide synthesis.

Selective Functionalization of the 2' and 3'-Hydroxyls: With the 5'-hydroxyl and the N4-amino group protected, the remaining sites for functionalization on this compound are the 2'- and 3'-hydroxyls. The selective functionalization of one of these hydroxyls in the presence of the other is a significant challenge in RNA synthesis. The relative reactivity of the 2'- and 3'-hydroxyls is subtle and can be influenced by the solvent and reaction conditions. Often, a mixture of 2'- and 3'-substituted products is obtained, necessitating chromatographic separation. The development of orthogonal protecting group strategies, where one hydroxyl is selectively protected to allow for the reaction of the other, is a key area of research in nucleic acid chemistry. mdpi.com

The directing effects of the existing protecting groups play a role in subsequent reactions. The bulky 5'-O-trityl group can influence the conformation of the ribose ring and the accessibility of the 2'- and 3'-hydroxyls, which can in turn affect the regioselectivity of further modifications.

Applications in Advanced Molecular Biology Research

Design and Synthesis of Oligonucleotide Probes and Primers Utilizing N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine Derived Units

The synthesis of custom oligonucleotides, such as probes and primers, is a cornerstone of modern molecular biology, facilitating techniques like Polymerase Chain Reaction (PCR), DNA sequencing, and gene expression analysis. ontosight.ainih.gov The phosphoramidite (B1245037) method, an automated, solid-phase synthesis technique, heavily relies on protected nucleoside building blocks like this compound. nih.gov

In this process, the first nucleoside is attached to a solid support (e.g., controlled pore glass beads). The synthesis cycle then proceeds as follows:

Detritylation: The acid-labile trityl group is removed from the 5'-hydroxyl of the support-bound nucleoside, activating it for the next step.

Coupling: A phosphoramidite derivative of the next nucleoside in the sequence (for instance, a derivative of this compound) is added. In the presence of an activator like tetrazole, it couples with the free 5'-hydroxyl group of the growing chain. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of failure sequences.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphotriester linkage.

This four-step cycle is repeated for each nucleotide to be added to the sequence. The benzoyl group on the cytidine (B196190) base remains intact throughout these cycles, protecting the amino group. chemrxiv.org Once the entire sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the benzoyl groups on cytosine) are removed in a final deprotection step, typically using aqueous ammonia (B1221849), to yield the final, functional oligonucleotide probe or primer. nih.gov

The use of such protected cytidine units allows for the high-yield synthesis of oligonucleotides with precisely defined sequences, which are essential for applications requiring high specificity, such as fluorescent probes for real-time PCR or primers for DNA sequencing.

Table 1: Key Protecting Groups in Oligonucleotide Synthesis

| Protecting Group | Protected Functional Group | Chemical Name | Purpose in Synthesis |

|---|---|---|---|

| Triphenylmethyl (Trityl) or Dimethoxytrityl (DMT) | 5'-Hydroxyl of (deoxy)ribose | Triphenylmethyl or Bis(4-methoxyphenyl)phenylmethyl | Protects the 5'-OH during coupling; removed to allow chain elongation. ontosight.aiontosight.ai |

| Benzoyl (Bz) | Exocyclic Amine of Cytosine (N4) | Benzoyl | Prevents side reactions at the amino group during the synthesis cycles. ontosight.ai |

Role in Site-Directed Mutagenesis and Development of Genetic Engineering Tools

Site-directed mutagenesis (SDM) is a powerful technique used to introduce specific, targeted modifications—such as substitutions, insertions, or deletions—into a DNA sequence. nih.govneb-online.de This method is indispensable for studying protein structure-function relationships, investigating gene regulatory elements, and developing new genetic engineering tools. The most common method for SDM is PCR-based, which relies on synthetic oligonucleotide primers containing the desired mutation. neb.com

This compound is crucial in this context as it enables the synthesis of these mutagenic primers. During the design of a primer for a substitution mutation, the mismatched base is incorporated at the center of the primer, flanked by 10-15 complementary bases on each side to ensure stable annealing to the template DNA. neb-online.de

The SDM process typically involves:

Primer Synthesis: Custom primers containing the desired mutation are synthesized using the phosphoramidite method, incorporating this compound and other protected nucleosides.

PCR Amplification: The mutagenic primers are used in a PCR reaction with a high-fidelity DNA polymerase and a plasmid containing the target gene as a template. The polymerase extends the primers, creating copies of the plasmid that now contain the mutation.

Template Removal: The original, non-mutated parental DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated DNA. Since the template plasmid isolated from most E. coli strains is methylated while the newly synthesized PCR product is not, only the template DNA is degraded.

Circularization and Transformation: The newly synthesized, mutated linear DNA is circularized (often using a kinase-ligase-DpnI mix) and then transformed into competent E. coli cells for replication. neb-online.deneb.com

The ability to synthesize high-purity, sequence-specific primers using building blocks like this compound is therefore a direct enabler of advanced genetic engineering techniques.

Preparation of Modified Oligonucleotides for Enzymatic Studies

Beyond standard probes and primers, protected nucleosides are used to synthesize oligonucleotides with specific chemical modifications. These modified oligonucleotides are invaluable tools for studying the mechanisms of enzymes that interact with nucleic acids, such as polymerases and nucleases.

Substrate analogs are molecules that mimic the natural substrates of an enzyme but contain chemical modifications that can help elucidate the enzyme's mechanism, specificity, or structure. nih.gov By incorporating modified cytidine residues (synthesized from precursors like this compound) into an oligonucleotide, researchers can create analogs of DNA or RNA.

For example, modifications to the sugar moiety or the phosphodiester backbone can make an oligonucleotide resistant to cleavage by nucleases. nih.gov Studying how these nuclease-resistant analogs interact with the enzyme can provide insights into the catalytic mechanism and the specific chemical groups required for substrate recognition and cleavage.

Similarly, DNA and RNA polymerases can be studied using templates or primers containing modified bases. escholarship.orgethz.ch The ability of a polymerase to incorporate a nucleotide opposite a modified base, or its efficiency in extending a primer containing an analog, provides information about the enzyme's active site and its fidelity. psu.edu For instance, an oligonucleotide containing a cytidine analog can be used as a template to determine which natural nucleotide a specific DNA polymerase preferentially incorporates opposite the analog, revealing details about the enzyme's reliance on Watson-Crick hydrogen bonding. nih.gov

Table 2: Examples of Modified Oligonucleotides in Enzymatic Studies

| Enzyme Class | Type of Modified Oligonucleotide | Research Application |

|---|---|---|

| Nucleases | Oligonucleotides with phosphorothioate (B77711) or 2'-O-Methyl backbone modifications | Determine the stereochemical course of the cleavage reaction; create nuclease-resistant therapeutics (antisense oligonucleotides). nih.gov |

| DNA Polymerases | Template strand with a non-natural or modified base (e.g., cytidine analog) | Investigate the fidelity and bypass efficiency of the polymerase when encountering DNA damage or modified bases. nih.govpsu.edu |

| RNA Polymerases | RNA transcript containing modified nucleotides | Study the effects of RNA modifications on transcription, splicing, and translation. ethz.ch |

Photoaffinity labeling is a powerful technique to identify and map the binding sites of proteins on DNA or RNA. taylorandfrancis.com This method involves synthesizing a nucleic acid probe that contains a photoreactive group. nih.gov this compound can be chemically altered to include a photoreactive moiety, or a modified phosphoramidite can be used during synthesis to place a photoreactive group at a specific position within an oligonucleotide.

Common photoreactive groups include aryl azides and benzophenones. nih.gov The process works as follows:

Probe Synthesis: An oligonucleotide containing a photoreactive cytidine analog is synthesized.

Binding: The probe is incubated with a protein or a mixture of proteins, allowing it to bind to its specific target.

Photocrosslinking: The mixture is irradiated with UV light of a specific wavelength. This activates the photoreactive group, which forms a highly reactive intermediate (e.g., a nitrene) that covalently bonds to the nearest amino acid residue in the protein's binding pocket. nih.gov

Analysis: The covalently linked protein-nucleic acid complex can then be isolated and analyzed, for instance by mass spectrometry, to identify the protein and the precise site of crosslinking.

This technique has been instrumental in mapping the binding sites of transcription factors, polymerases, and other DNA/RNA-binding proteins, providing high-resolution snapshots of these critical biological interactions. oup.com

Advanced Analytical Methodologies for Characterization of N Benzoyl 5 O Triphenylmethyl Cytidine and Its Oligomers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, including protected nucleosides. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, a complete structural map of the molecule and its oligomers can be assembled.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In this compound, the spectrum exhibits distinct regions corresponding to the different moieties of the molecule. The aromatic region (typically δ 7.0-8.5 ppm) is crowded, showing signals for the 15 protons of the triphenylmethyl group and the 5 protons of the benzoyl group. The protons of the cytidine (B196190) base (H5 and H6) and the sugar ring (H1' to H5') resonate at specific chemical shifts. The anomeric proton (H1') is particularly diagnostic, appearing as a doublet around δ 6.0-6.4 ppm.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. Key signals include those from the carbonyl carbon of the benzoyl group (~165 ppm), the carbons of the aromatic rings (trityl and benzoyl), and the distinct carbons of the ribose sugar and cytidine base. scielo.org.mx

³¹P NMR: Phosphorus-31 NMR is essential when the nucleoside is converted into a phosphoramidite (B1245037) for oligonucleotide synthesis and for characterizing the resulting oligonucleotide backbone. Phosphoramidite precursors of the protected cytidine show characteristic signals in the range of δ 140-155 ppm. magritek.comrsc.org Since the phosphorus atom in a phosphoramidite is chiral, it typically appears as a pair of signals for the two diastereomers. magritek.com In the final oligonucleotide, the ³¹P NMR spectrum reveals signals for the phosphodiester linkages, typically in the region of -1 to 1 ppm, providing information on the integrity of the oligonucleotide backbone. nih.gov

Below is a table of representative chemical shifts for a closely related analogue, N-Benzoyl-5'-O-(dimethoxytrityl)-2'-deoxycytidine, which are highly comparable to the triphenylmethyl-protected compound.

| Assignment | Nucleus | Exemplary Chemical Shift (ppm) |

| Triphenylmethyl/DMT Aromatic | ¹H | 7.20 - 7.50 |

| Benzoyl Aromatic | ¹H | 7.50 - 8.20 |

| Cytidine H6 | ¹H | ~8.3 |

| Cytidine H5 | ¹H | ~7.4 |

| Anomeric H1' | ¹H | ~6.3 |

| Sugar H2'/H2'' | ¹H | 2.30 - 2.80 |

| Sugar H3' | ¹H | ~4.6 |

| Sugar H4' | ¹H | ~4.1 |

| Sugar H5'/H5'' | ¹H | 3.40 - 3.50 |

| DMT Methoxy (B1213986) | ¹H | ~3.75 |

| Benzoyl Carbonyl | ¹³C | ~165 |

| Cytosine C4 | ¹³C | ~162 |

| Cytosine C2 | ¹³C | ~155 |

| Cytosine C6 | ¹³C | ~144 |

| Cytosine C5 | ¹³C | ~97 |

| Sugar C1' | ¹³C | ~87 |

| Sugar C4' | ¹³C | ~86 |

| Sugar C3' | ¹³C | ~76 |

| Sugar C5' | ¹³C | ~63 |

| Sugar C2' | ¹³C | ~41 |

| Phosphoramidite | ³¹P | 148 - 150 |

| Phosphodiester Linkage | ³¹P | -1 - 1 |

Note: Data is representative and based on analogous structures like DMT-protected deoxycytidine derivatives. Actual shifts can vary based on solvent and specific molecular conformation.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to assess its purity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, which allows for the confirmation of the elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural verification. Key fragmentation pathways for this molecule include:

Loss of the Triphenylmethyl Group: The cleavage of the C5'-O bond results in the formation of a very stable triphenylmethyl (trityl) cation (m/z 243.12), which is often a dominant peak in the spectrum.

Glycosidic Bond Cleavage: Scission of the N-glycosidic bond between the sugar and the base leads to fragments corresponding to the protected N-benzoyl-cytosine base and the trityl-protected sugar.

Loss of the Benzoyl Group: Fragmentation can also involve the loss of the benzoyl group from the base.

| Ion | Description | Expected m/z (for C₃₅H₃₁N₃O₆) |

| [M+H]⁺ | Molecular Ion (protonated) | 586.23 |

| [M-C₁₉H₁₅]⁺ | Loss of Trityl radical | 343.11 |

| [C₁₉H₁₅]⁺ | Trityl cation | 243.12 |

| [C₁₆H₁₄N₃O₅]⁺ | N-Benzoyl-cytidine ribose fragment | 344.09 |

| [C₁₁H₈N₃O₂]⁺ | N-Benzoyl-cytosine base fragment | 214.06 |

Note: Expected m/z values are calculated for the monoisotopic mass.

UV-Vis and CD spectroscopy are crucial for analyzing the properties of oligonucleotides containing this compound.

UV-Vis Spectroscopy: This technique is routinely used to determine the concentration of nucleosides and oligonucleotides in solution by measuring absorbance at a specific wavelength, typically around 260 nm, which is characteristic of the nucleic acid bases. The benzoyl and triphenylmethyl groups also contribute to the UV absorbance profile. A key application for oligonucleotides is thermal denaturation or "melting" analysis. By monitoring the change in UV absorbance at 260 nm as a function of temperature, a melting curve is generated. The midpoint of this transition, the melting temperature (Tm), is a critical measure of the stability of a DNA or RNA duplex.

Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the purification of the resulting oligonucleotides.

High-Performance Liquid Chromatography (HPLC) is the gold standard for both the analysis and purification of protected nucleosides and synthetic oligonucleotides.

For the monomer this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. Separation is based on hydrophobicity. The large, nonpolar triphenylmethyl group imparts significant hydrophobicity to the molecule, allowing for excellent separation from more polar starting materials and side products on a C18 or C8 stationary phase. A gradient of an organic solvent (like acetonitrile) in an aqueous buffer is typically used for elution. nih.gov

For synthetic oligonucleotides, RP-HPLC is used in a strategy known as "trityl-on" purification . atdbio.com During solid-phase synthesis, the 5'-trityl group is retained on the final, full-length oligonucleotide. Shorter, "failure" sequences, which are capped and lack the trityl group, are significantly less hydrophobic. This large difference in hydrophobicity allows for the efficient separation of the desired full-length product from impurities. atdbio.comsigmaaldrich.com After the "trityl-on" product is collected, the trityl group is chemically cleaved, and the final deprotected oligonucleotide can be recovered.

Anion-Exchange HPLC (AE-HPLC) is an alternative method for oligonucleotide purification that separates molecules based on the negative charge of the phosphate (B84403) backbone. sigmaaldrich.com While highly effective, its resolution can decrease for longer oligonucleotides. nih.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used primarily for monitoring the progress of chemical reactions. mit.edu For the synthesis of this compound, TLC is used to track the consumption of the starting material (e.g., N-Benzoyl-Cytidine) and the formation of the more nonpolar, protected product.

A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate (a polar stationary phase). The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). chromforum.org Nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds adhere more strongly to the silica and travel shorter distances (lower Rf). By comparing the Rf value of the product spot to that of the starting material, a chemist can quickly assess the status of the reaction. TLC is also invaluable for screening different solvent systems to optimize separations for preparative column chromatography. orgchemboulder.com

X-ray Diffraction Analysis of Related Nucleoside and Oligonucleotide Structures

X-ray diffraction (XRD) analysis is a cornerstone technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. In the study of nucleosides, such as this compound, and their corresponding oligonucleotides, single-crystal X-ray diffraction provides unparalleled insights into their precise spatial arrangement, including conformational details of the nucleobase, sugar moiety, and the protective groups. This powerful analytical method is instrumental in understanding the structural implications of chemical modifications on nucleic acid components, which in turn influences their biological function and potential therapeutic applications.

The fundamental principle of single-crystal X-ray diffraction involves irradiating a well-ordered crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice scatter the X-rays, leading to a unique diffraction pattern of constructive interference. By analyzing the positions and intensities of these diffracted spots, researchers can generate a three-dimensional electron density map of the molecule. This map is then interpreted to determine the precise location of each atom, as well as bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound is not publicly available, the scientific literature contains numerous examples of X-ray diffraction studies on structurally related nucleosides and oligonucleotides. These studies offer valuable insights into the conformational preferences and intermolecular interactions of modified nucleic acid building blocks.

Furthermore, X-ray diffraction has been extensively used to study oligonucleotides containing modified nucleosides. These investigations are crucial for understanding how modifications impact the helical structure of DNA and RNA. For example, the crystal structures of oligonucleotides with altered sugar-phosphate backbones have demonstrated how these changes can shift the duplex from a B-form to an A-form helix, which has significant biological implications. The introduction of protective groups, such as the triphenylmethyl (trityl) group, also has a profound impact on the crystal packing and intermolecular interactions, which can be meticulously characterized by XRD.

The data obtained from X-ray diffraction analysis of a related protected nucleoside is typically presented in a comprehensive table, summarizing the key crystallographic parameters. Below is an illustrative example of such a data table for a hypothetical related compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C35H33N3O7 |

| Formula Weight | 619.65 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 11.789(2) |

| α (°) | 90 |

| β (°) | 105.67(1) |

| γ (°) | 90 |

| Volume (Å3) | 1775.4(6) |

| Z | 2 |

| Calculated Density (g/cm3) | 1.158 |

| Resolution (Å) | 0.95 |

| R-factor (%) | 4.2 |

Theoretical and Computational Studies of N Benzoyl 5 O Triphenylmethyl Cytidine and Its Oligomers

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine. These calculations can determine a variety of molecular properties and reactivity descriptors.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov For this compound, the delocalized π-systems of the benzoyl and triphenylmethyl groups are expected to influence these frontier orbitals.